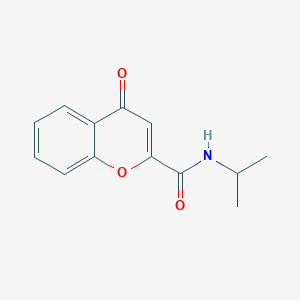
N-(1-cyanocyclohexyl)-2-(2,3-dihydro-1H-indol-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclohexyl)-2-(2,3-dihydro-1H-indol-1-yl)propanamide, also known as CPP-55, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It is a potent agonist of the cannabinoid receptors, which are involved in a variety of physiological processes, including pain sensation, appetite regulation, and immune function. CPP-55 has been shown to have a range of effects on the body, and its potential as a therapeutic agent continues to be explored.
作用机制
N-(1-cyanocyclohexyl)-2-(2,3-dihydro-1H-indol-1-yl)propanamide is a potent agonist of the cannabinoid receptors, which are involved in a variety of physiological processes. When N-(1-cyanocyclohexyl)-2-(2,3-dihydro-1H-indol-1-yl)propanamide binds to the cannabinoid receptors, it activates a signaling cascade that ultimately results in a range of effects on the body. These effects include pain relief, appetite stimulation, and immune modulation.
Biochemical and Physiological Effects:
N-(1-cyanocyclohexyl)-2-(2,3-dihydro-1H-indol-1-yl)propanamide has a range of biochemical and physiological effects on the body. It has been shown to have potent analgesic effects, and has been studied for its potential as a treatment for chronic pain. In addition, N-(1-cyanocyclohexyl)-2-(2,3-dihydro-1H-indol-1-yl)propanamide has been shown to have anti-inflammatory effects, and has been studied for its potential as an anti-cancer agent. Other effects of N-(1-cyanocyclohexyl)-2-(2,3-dihydro-1H-indol-1-yl)propanamide include appetite stimulation and immune modulation.
实验室实验的优点和局限性
N-(1-cyanocyclohexyl)-2-(2,3-dihydro-1H-indol-1-yl)propanamide has a number of advantages for use in laboratory experiments. It is a potent agonist of the cannabinoid receptors, which makes it a useful tool for studying the physiological effects of cannabinoid receptor activation. In addition, N-(1-cyanocyclohexyl)-2-(2,3-dihydro-1H-indol-1-yl)propanamide is relatively stable and can be synthesized in large quantities, which makes it a useful tool for studying the effects of cannabinoids in vitro. However, it is important to note that N-(1-cyanocyclohexyl)-2-(2,3-dihydro-1H-indol-1-yl)propanamide is a synthetic compound, and may not accurately reflect the effects of natural cannabinoids in the body.
未来方向
There are a number of potential future directions for research on N-(1-cyanocyclohexyl)-2-(2,3-dihydro-1H-indol-1-yl)propanamide. One potential area of study is the development of novel therapeutic agents based on N-(1-cyanocyclohexyl)-2-(2,3-dihydro-1H-indol-1-yl)propanamide. Another potential area of study is the exploration of the effects of N-(1-cyanocyclohexyl)-2-(2,3-dihydro-1H-indol-1-yl)propanamide on other physiological systems, such as the nervous system or the cardiovascular system. In addition, further studies are needed to fully understand the potential anti-cancer effects of N-(1-cyanocyclohexyl)-2-(2,3-dihydro-1H-indol-1-yl)propanamide, and to explore its potential as an anti-inflammatory agent. Overall, N-(1-cyanocyclohexyl)-2-(2,3-dihydro-1H-indol-1-yl)propanamide is a promising compound with a range of potential therapeutic applications, and further research is needed to fully explore its potential.
合成方法
N-(1-cyanocyclohexyl)-2-(2,3-dihydro-1H-indol-1-yl)propanamide can be synthesized using a variety of methods, including the reaction of 1-cyanocyclohexane with 2-(2,3-dihydro-1H-indol-1-yl)propanoyl chloride in the presence of a base. The resulting product is then purified and characterized using a variety of techniques, including NMR spectroscopy and mass spectrometry.
科学研究应用
N-(1-cyanocyclohexyl)-2-(2,3-dihydro-1H-indol-1-yl)propanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has been shown to be effective in animal models of chronic pain, and has also been shown to have anti-inflammatory effects in vitro. In addition, N-(1-cyanocyclohexyl)-2-(2,3-dihydro-1H-indol-1-yl)propanamide has been studied for its potential as an anti-cancer agent, with promising results in preclinical studies.
属性
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(2,3-dihydroindol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-14(21-12-9-15-7-3-4-8-16(15)21)17(22)20-18(13-19)10-5-2-6-11-18/h3-4,7-8,14H,2,5-6,9-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVRKVJXTSWBGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{5-[(2,4-dinitrophenyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B7452106.png)
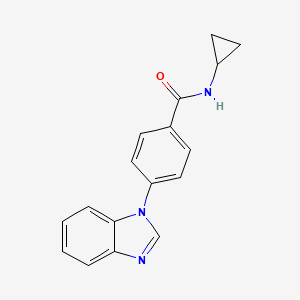

![2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-[4-(4-ethoxyphenoxy)phenyl]acetamide](/img/structure/B7452121.png)
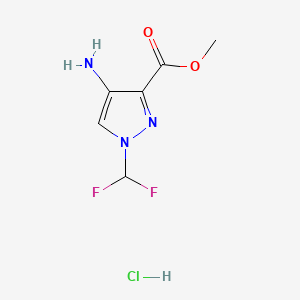
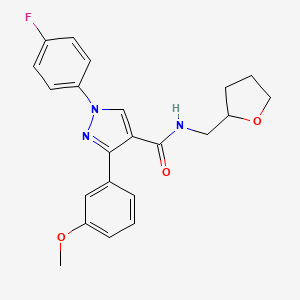
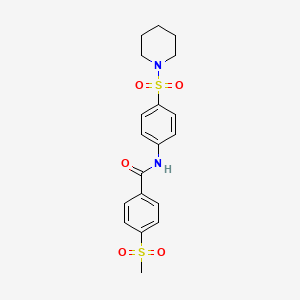
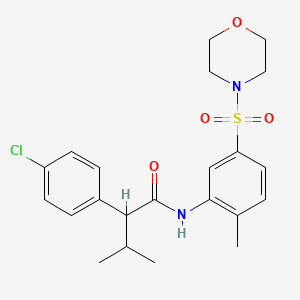
![N-tert-butyl-2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]propanamide](/img/structure/B7452152.png)
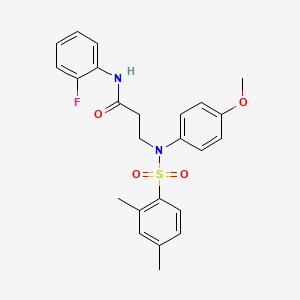
![N-[6-amino-1-(2-methylpropyl)-2,4-dioxopyrimidin-5-yl]-N-(2-methoxyethyl)-2-pyridin-4-ylquinoline-4-carboxamide](/img/structure/B7452157.png)
